molecular formula C9H6BrNO3 B039231 2-(Bromomethyl)-5-nitro-1-benzofuran CAS No. 118679-18-8

2-(Bromomethyl)-5-nitro-1-benzofuran

Cat. No.: B039231
CAS No.: 118679-18-8
M. Wt: 256.05 g/mol
InChI Key: SFJHMWIZTGVIBR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-nitro-1-benzofuran, also known as this compound, is a useful research compound. Its molecular formula is C9H6BrNO3 and its molecular weight is 256.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Kwiecień and Szychowska (2006) demonstrated the synthesis of novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups, suggesting potential in developing new antibiotics (Kwiecień & Szychowska, 2006).

  • Grinev et al. (1983) synthesized 2-Bromomethyl-3-benzoyl-5-acetoxybenzofuran, which could be transformed into various benzofuran derivatives and condensed systems, indicating its utility in diverse chemical syntheses (Grinev, Zotova, Anisimova, & Gololobova, 1983).

  • Research by Berestovitskaya et al. (2015) found that derivatives of 2-(2-bromo-5-(2-bromo-2-nitroethenyl)furan) and 5-nitro-2-(2-bromo-2-nitroethenyl)furan) formed tetrahydro-1-benzofuran-4(2H)-ones, contributing to the synthesis of new compounds (Berestovitskaya, Makarenko, Lyssenko, Eliseenko, & Baichurin, 2015).

  • Sanjeeva et al. (2021) synthesized a series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles with promising antimicrobial activities against both Gram-negative and Gram-positive bacteria (Sanjeeva, Rao, Prasad, & Ramana, 2021).

  • Delogu (2017) reported that nitro-substituted 2-phenylbenzofurans derivatives show potential as novel and more selective MAO-B inhibitors, beneficial for neurodegenerative disorders like Parkinson's and Alzheimer's diseases (Delogu, 2017).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and the biochemical processes it affects .

Safety and Hazards

This involves studying the toxicity of the compound and any risks associated with its handling and disposal .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed .

Properties

IUPAC Name

2-(bromomethyl)-5-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-5-8-4-6-3-7(11(12)13)1-2-9(6)14-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJHMWIZTGVIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465169
Record name 2-(Bromomethyl)-5-nitro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118679-18-8
Record name 2-(Bromomethyl)-5-nitro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (1.1 g. 6.2 mmole) was added portionwise to a solution of 2-methyl-5-nitrobenzofuran (1.0 g, 5.6 mmole) and benzoyl peroxide (50 mg) in carbon tetrachloride (50 ml) and the reaction mixture was heated at reflux temperature for 6 hours in the presence of bright light. The reaction mixture was then cooled, filtered and the filtrate evaporated to dryness. The residue was recrystallised from petroleum ether to give the title compound yield 0.75 g, m.p. 96°-98°.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirring solution of the above benzofuran (5.00 g, 28.25 mmol) and benzoyl peroxide (0.68 g, 2.83 mmol) in carbon tetrachloride (200 mL) was added 1,3-dibromo-5,5-dimethylhydantoin (4.04 g, 14.12 mmol). The mixture was irradiated with a 200 watt lamp while stirring for 1 hour, cooled and partitioned between dichloromethane/water. The organic phase was washed with water (2×100 mL) and brine (2×100 mL), dried (MgSO4), decolorized (charcoal), and concentrated in vacuo to afford 7.12 g of crude product. Recrystallization from ethyl acetate/hexane afforded 4.38 g (61%) of 2-bromomethyl-5-nitro-benzofuran as an off-white solid: 1H NMR (CDCl3): δ 8.49 (d, 1H), 8.25 (dd, 1H), 7.58 (d, 1H), 6.91 (s, 1H), 4.59 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (1.1 g, 6.2 mmole) was added portionwise to a solution of 2-methyl-5-nitrobenzofuran (1.0 g, 5.6 mmole) and benzoyl peroxide (50 mg) in carbon tetrachloride (50 ml) and the reaction mixture was heated at reflux temperature for 6 hours in the presence of bright light. The reaction mixture was then cooled, filtered and the filtrate evaporated to dryness. The residue was recrystallised from petroleum ether to give the title compound, yield 0.75 g, m.p. 96°-98°.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Bromomethyl)-5-nitro-1-benzofuran
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